An In-depth Technical Guide to (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid ((2E)-OBAA)
An In-depth Technical Guide to (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid ((2E)-OBAA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid, commonly known as (2E)-OBAA. This document details its chemical structure, physicochemical properties, and its role as a potent inhibitor of phospholipase A2 (PLA2), including relevant experimental protocols and a visualization of the associated signaling pathway.
Chemical Structure and Identification
(2E)-OBAA is a derivative of benzoylacrylic acid characterized by a C12 alkyl chain (dodecyloxy) at the para-position of the benzoyl group and a carboxylic acid moiety in a trans (E) configuration with respect to the benzoyl group across the double bond.
IUPAC Name: (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid
Synonyms: (2E)-OBAA, OBAA
Chemical Formula: C₂₈H₄₄O₃
Molecular Weight: 428.65 g/mol
CAS Number: 221632-26-4
Chemical Structure:
Quantitative Data
The following table summarizes the key quantitative data for (2E)-OBAA based on available information.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₃ | |
| Molecular Weight | 428.65 g/mol | |
| CAS Number | 221632-26-4 | |
| IC₅₀ for PLA2 | 70 nM | |
| IC₅₀ for Ca²⁺ influx | 0.4 µM (in Trypanosoma brucei) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of (2E)-OBAA.
1. Synthesis of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid
The synthesis of (2E)-OBAA can be achieved through a Friedel-Crafts acylation of dodecyloxybenzene with maleic anhydride, followed by isomerization to the more stable (E)-isomer. The following is a general procedure adapted from the synthesis of related benzoylacrylic acids[1][2][3].
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Step 1: Friedel-Crafts Acylation
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To a solution of dodecyloxybenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add maleic anhydride (1.1 equivalents).
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Cool the mixture to 0°C in an ice bath.
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Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.5 equivalents), portion-wise while maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which will be a mixture of (Z)- and (E)-isomers.
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Step 2: Isomerization to the (2E)-isomer
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The crude product from Step 1 can be isomerized to the thermodynamically more stable (E)-isomer by heating in the presence of a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) in a suitable solvent like toluene or xylene.
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Reflux the mixture for 2-4 hours, monitoring the conversion by ¹H NMR spectroscopy.
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After cooling, the solvent is removed under reduced pressure.
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Step 3: Purification
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The final product, (2E)-OBAA, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
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2. Phospholipase A2 (PLA2) Inhibition Assay
The inhibitory activity of (2E)-OBAA against PLA2 can be determined using a colorimetric or radiometric assay. The following is a general protocol for a colorimetric assay[4][5].
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Materials:
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Secretory PLA2 (sPLA2) enzyme (e.g., from bee venom or snake venom)
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Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
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DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
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Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and Triton X-100)
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(2E)-OBAA stock solution (in DMSO)
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96-well microplate
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Microplate reader
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Procedure:
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Prepare a series of dilutions of (2E)-OBAA in the assay buffer from the stock solution.
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In a 96-well plate, add the assay buffer, the phospholipid substrate, and DTNB to each well.
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Add a specific volume of each (2E)-OBAA dilution to the respective wells. Include a control well with DMSO only (no inhibitor).
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Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
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Initiate the enzymatic reaction by adding the sPLA2 enzyme solution to each well.
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Immediately measure the absorbance at 414 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader. The increase in absorbance is due to the reaction of the free thiol group (produced by PLA2-mediated hydrolysis of the substrate) with DTNB.
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Calculate the initial reaction rates for each concentration of (2E)-OBAA.
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Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
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Plot the percentage of inhibition against the logarithm of the (2E)-OBAA concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
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3. Induction of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)
The ability of (2E)-OBAA to induce apoptosis in HUVECs can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
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Cell Culture:
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Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO₂.
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Experimental Procedure:
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Seed HUVECs in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
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Treat the cells with various concentrations of (2E)-OBAA (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO-treated cells).
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After the treatment period, harvest the cells by trypsinization.
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Wash the cells with cold phosphate-buffered saline (PBS).
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Quantify the percentage of apoptotic cells for each treatment condition.
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Signaling Pathway Visualization
Inhibition of Phospholipase A2 and Induction of Apoptosis
(2E)-OBAA exerts its biological effects primarily through the inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to produce arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting PLA2, (2E)-OBAA can reduce the production of these inflammatory mediators.
Furthermore, the inhibition of PLA2 has been linked to the induction of apoptosis in certain cell types, including endothelial cells. While the precise downstream signaling cascade can be complex and cell-type specific, a general pathway involves the disruption of membrane integrity and the activation of caspase-dependent apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway for (2E)-OBAA-induced apoptosis via PLA2 inhibition.
Caption: Proposed signaling pathway of (2E)-OBAA.
Workflow for Determining PLA2 Inhibitory Activity
The following diagram outlines the experimental workflow for assessing the inhibitory potential of (2E)-OBAA on PLA2 activity.
References
- 1. [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
